molecular formula C22H32FNO2 B560181 glucagon receptor antagonists-2

glucagon receptor antagonists-2

Cat. No.: B560181
M. Wt: 361.5 g/mol
InChI Key: OINVVPOIGFSNHM-VLIAUNLRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of glucagon receptor antagonists-2 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. One common synthetic route involves the use of 4-formylbenzoic acid, which is prepared through the oxidation of aldehydes using a copper catalyst and oxygen . The reaction conditions often require precise control of temperature and pH to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for mass production. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: Glucagon receptor antagonists-2 undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are the final this compound compounds, which are characterized by their ability to inhibit the glucagon receptor effectively .

Comparison with Similar Compounds

Biological Activity

Glucagon receptor antagonists (GCGR antagonists) represent a promising therapeutic approach for managing diabetes, particularly Type 2 Diabetes Mellitus (T2DM). These compounds inhibit the action of glucagon, a hormone that increases blood glucose levels, thus providing a mechanism to improve glycemic control. This article delves into the biological activity of glucagon receptor antagonists-2, focusing on their mechanisms, efficacy in clinical studies, and potential for therapeutic use.

Glucagon operates through the glucagon receptor (GCGR), a G-protein coupled receptor that stimulates hepatic glucose production. When glucagon binds to GCGR, it activates adenylate cyclase, leading to increased cyclic adenosine monophosphate (cAMP) levels. This process enhances gluconeogenesis and glycogenolysis in the liver, raising blood glucose levels. GCGR antagonists block this pathway, thereby reducing glucose output from the liver and improving overall glucose homeostasis.

Research Findings

Recent studies have highlighted the effectiveness of various GCGR antagonists in preclinical and clinical settings. Here are some notable findings:

  • Peptide-based Antagonists : Research involving peptide-based GCGR antagonists such as desHis^1Pro^4Glu^9-glucagon has demonstrated significant metabolic benefits in insulin-resistant models. Sustained administration led to improved oral glucose tolerance and decreased circulating glucagon levels in diabetic mice .
  • Small Molecule Antagonists : A series of novel small molecule GCGR antagonists have shown promise in reducing glucagon-induced cAMP production and hepatic glucose output. For instance, compound 7aB-3 effectively inhibited glucagon-induced glucose increases during glucose tolerance tests .
  • Clinical Trials : Several GCGR antagonists have progressed to clinical trials. MK-0893 and MK-3577 demonstrated robust glucose-lowering effects but were associated with adverse effects like increased LDL cholesterol. LY2409021 showed significant reductions in blood glucose and HbA1c levels with a lower risk of hypoglycemia .

Case Study 1: Efficacy of MK-0893

In a phase II trial involving patients with T2D, MK-0893 was administered as monotherapy. Results indicated a significant reduction in fasting plasma glucose and HbA1c levels compared to baseline measurements. However, participants experienced elevated liver enzymes, prompting caution for further development .

Case Study 2: Impact of desHis^1Pro^4Glu^9-glucagon

A study on desHis^1Pro^4Glu^9-glucagon reported improvements in insulin secretion and beta-cell mass recovery in diabetic mouse models subjected to islet stress. The findings suggest that sustained GCGR antagonism can restore beta-cell function and enhance insulin sensitivity .

Data Summary

The following table summarizes key findings from various studies on glucagon receptor antagonists:

Study/CompoundTypeKey FindingsClinical Relevance
DesHis^1Pro^4Glu^9-glucagonPeptideImproved glucose tolerance; decreased circulating glucagonPotential for diabetes management
Compound 7aB-3Small MoleculeInhibited glucagon-induced cAMP; improved glucose tolerancePromising for T2D treatment
MK-0893Small MoleculeSignificant reduction in HbA1c; increased LDL cholesterolEffective but requires monitoring
LY2409021Small MoleculeReduced blood glucose with lower hypoglycemia riskFavorable profile for T2D patients

Properties

IUPAC Name

5-fluoro-2-[(4S)-3-[(1R)-1-hydroxyethyl]-2,6-di(propan-2-yl)-5-propyl-1,4-dihydropyridin-4-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32FNO2/c1-7-8-17-20(16-10-9-15(23)11-18(16)26)19(14(6)25)22(13(4)5)24-21(17)12(2)3/h9-14,20,24-26H,7-8H2,1-6H3/t14-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OINVVPOIGFSNHM-VLIAUNLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(NC(=C(C1C2=C(C=C(C=C2)F)O)C(C)O)C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=C(NC(=C([C@H]1C2=C(C=C(C=C2)F)O)[C@@H](C)O)C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.